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1-(Bromomethyl)-3-fluorocyclohexane is an organic compound characterized by the presence of a bromomethyl group and a fluorine atom attached to a cyclohexane ring. Its molecular formula is CHBrF, and it has a molecular weight of approximately 195.07 g/mol. The compound is notable for its unique structural features, which influence its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
As there is no known application for 1-(Bromomethyl)-3-fluorocyclohexane, a mechanism of action is not currently applicable.
Due to the lack of research on this specific compound, no safety information is available. However, some general safety considerations can be made based on the functional groups present:
Always consult with a safety data sheet (SDS) for any chemicals before handling them in a laboratory setting.
1-(Bromomethyl)-3-fluorocyclohexane is a synthetic organic molecule with limited scientific literature available. While its structure suggests potential reactivity due to the presence of bromine and fluorine, its applications and properties remain unknown. Further research is needed to explore its potential uses and safety profile.
The synthesis of 1-(Bromomethyl)-3-fluorocyclohexane typically involves the bromination of 3-fluorocyclohexane. A common method includes using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction is conducted in an inert solvent like carbon tetrachloride or chloroform .
In industrial settings, similar bromination techniques are employed but optimized for yield and purity. Continuous flow reactors may be used to ensure consistent reaction conditions and efficient production.
1-(Bromomethyl)-3-fluorocyclohexane has several applications:
Several compounds share structural similarities with 1-(Bromomethyl)-3-fluorocyclohexane:
The uniqueness of 1-(Bromomethyl)-3-fluorocyclohexane lies in the specific positioning of the bromomethyl and fluorine groups. This arrangement influences its reactivity and the types of reactions it can undergo. Additionally, the presence of both bromine and fluorine atoms affects its electronic properties and interactions with other molecules .